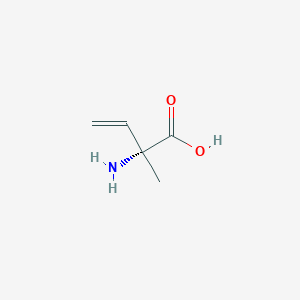
(R)-alpha-vinylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-alpha-vinylalanine, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
One of the significant applications of (R)-alpha-vinylalanine is as an enzyme-activated inhibitor of mammalian ornithine decarboxylase (ODC). ODC is a critical enzyme involved in polyamine biosynthesis, which is essential for cell growth and differentiation. The compound's structure allows it to act as a competitive inhibitor, effectively reducing the enzyme's activity and thus impacting polyamine levels in cells.
Case Study: Inhibition of Ornithine Decarboxylase
- Study Overview : Research has demonstrated that this compound analogs can inhibit ODC with high specificity. This inhibition can lead to reduced tumor growth in cancer models due to decreased polyamine synthesis.
- Findings : The study indicated that these analogs could be utilized in developing cancer therapeutics targeting polyamine metabolism .
Targeted Alpha Therapy
Another promising application of this compound derivatives is in targeted alpha therapy (TAT) for cancer treatment. Compounds labeled with alpha-emitting isotopes can selectively target tumor cells expressing specific amino acid transporters.
Case Study: Astatine-Labeled Phenylalanine
- Research Context : A study investigated the use of astatine-labeled phenylalanine (which can include derivatives of this compound) for treating gliomas. The research focused on the compound's ability to target L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors.
- Results : The findings showed that the treatment led to significant tumor growth suppression in mouse models, suggesting that this compound derivatives could be effective agents in TAT strategies .
Parahydrogen-Induced Polarization in MRI
This compound has also been explored for its potential use in enhancing nuclear magnetic resonance (NMR) imaging through parahydrogen-induced polarization (PHIP). This technique amplifies the signal of specific molecules, making it easier to detect and analyze them in biological systems.
Applications in Metabolic Imaging
- Overview : Advances in PHIP have allowed for the hyperpolarization of amino acids, including this compound, which can be used for metabolic imaging applications.
- Impact : By improving the signal-to-noise ratio in NMR studies, researchers can gain insights into metabolic processes within tumors, potentially leading to better diagnostic techniques .
Propiedades
Número CAS |
109958-86-3 |
|---|---|
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8)/t5-/m1/s1 |
Clave InChI |
PMCCQCBPRLCNMT-RXMQYKEDSA-N |
SMILES |
CC(C=C)(C(=O)O)N |
SMILES isomérico |
C[C@@](C=C)(C(=O)O)N |
SMILES canónico |
CC(C=C)(C(=O)O)N |
Sinónimos |
3-Butenoicacid,2-amino-2-methyl-,(2R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















